Tpa-cof

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

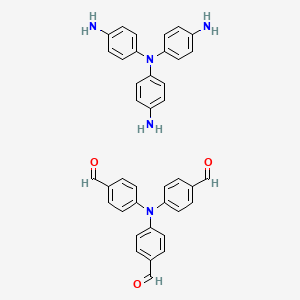

Tpa-cof, or triphenylamine-based covalent organic framework, is a type of covalent organic framework (COF) that has gained significant attention in recent years. Covalent organic frameworks are crystalline porous polymers formed by the covalent linkage of organic molecules in a repeating pattern. These frameworks are known for their high surface area, tunable porosity, and chemical stability, making them ideal for various applications such as gas storage, catalysis, and sensing .

Méthodes De Préparation

The synthesis of Tpa-cof typically involves the poly-condensation reaction of 2,4,6-tris(4-aminophenyl)triazine with different aryl aldehydes . Several synthetic techniques can be employed to prepare this compound, including:

Solvothermal Synthesis: This method involves dissolving the monomers in a solvent and heating the mixture in a sealed vessel at high temperatures for an extended period.

Chemical Vapor Deposition (CVD): In this method, the monomers are vaporized and deposited onto a substrate, where they undergo polymerization to form a thin film of COF.

Microwave-Assisted Synthesis: This approach uses microwave irradiation to accelerate the reaction between the monomers, resulting in a faster synthesis process and improved crystallinity of the COF.

Analyse Des Réactions Chimiques

Tpa-cof undergoes various chemical reactions, including:

Oxidation: this compound can undergo oxidation reactions, where the triphenylamine units are oxidized to form radical cations.

Substitution: Substitution reactions can occur at the nitrogen atoms of the triphenylamine units, where functional groups such as alkyl or aryl groups are introduced.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of radical cations, while reduction can result in the formation of amine derivatives .

Applications De Recherche Scientifique

Tpa-cof has a wide range of scientific research applications, including:

Gas Storage and Separation: Due to its high surface area and tunable porosity, this compound is used for the adsorption and separation of gases such as carbon dioxide, methane, and hydrogen.

Sensing: this compound is employed in the development of sensors for detecting gases, pollutants, and biomolecules.

Biomedical Applications: This compound is explored for drug delivery and imaging applications due to its biocompatibility and ability to encapsulate therapeutic agents.

Mécanisme D'action

The mechanism of action of Tpa-cof involves its ability to adsorb and interact with various molecules through its porous structure and functional groups. The triphenylamine units in this compound can participate in redox reactions, facilitating electron transfer processes. Additionally, the nitrogen atoms in the framework can form hydrogen bonds and coordinate with metal ions, enhancing the COF’s catalytic and sensing capabilities .

Comparaison Avec Des Composés Similaires

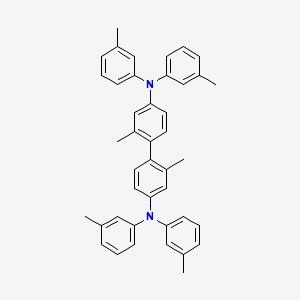

Tpa-cof can be compared with other covalent organic frameworks, such as:

Phenothiazine-based COF (PTZ-TTA-COF): This COF exhibits lower exciton binding energy and enhanced charge separation/transfer compared to this compound, making it more efficient for photocatalytic applications.

Pyridine-based COF (TaPa-Py COF): This COF shows reversible faradaic processes and is used in supercapacitor applications.

Thiophene-based COF (Py-TT COF): This COF has strong solvatochromic response and is used in sensing applications.

Propriétés

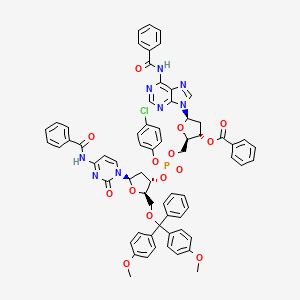

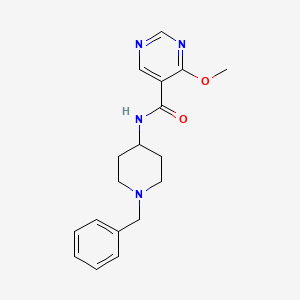

Formule moléculaire |

C39H33N5O3 |

|---|---|

Poids moléculaire |

619.7 g/mol |

Nom IUPAC |

4-N,4-N-bis(4-aminophenyl)benzene-1,4-diamine;4-(4-formyl-N-(4-formylphenyl)anilino)benzaldehyde |

InChI |

InChI=1S/C21H15NO3.C18H18N4/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21;19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18/h1-15H;1-12H,19-21H2 |

Clé InChI |

NMVARMCZAHTXMN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O.C1=CC(=CC=C1N)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13H-Dibenzo[a,i]fluoren-13-one](/img/structure/B13791809.png)

![N-hydroxy-N-[1-(5-methoxy-2-methyl-1-benzofuran-3-yl)ethyl]acetamide](/img/structure/B13791856.png)